molecular formula C4H9N3O3 B014633 (2R)-2-amino-3-(carbamoylamino)propanoic acid CAS No. 134053-09-1

(2R)-2-amino-3-(carbamoylamino)propanoic acid

Cat. No.: B014633
CAS No.: 134053-09-1
M. Wt: 147.13 g/mol
InChI Key: GZYFIMLSHBLMKF-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-(carbamoylamino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H9N3O3 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

D-ALBIZZIIN, also known as (2R)-2-amino-3-(carbamoylamino)propanoic acid or (2R)-2-azaniumyl-3-(carbamoylamino)propanoate, is primarily a glutamase inhibitor and a glutaminyl-tRNA synthetase inhibitor . These enzymes play crucial roles in protein synthesis and the metabolism of the amino acid glutamine. By inhibiting these enzymes, D-ALBIZZIIN can potentially disrupt these processes.

Mode of Action

As a glutamase and glutaminyl-trna synthetase inhibitor, it likely interacts with these enzymes and prevents them from performing their normal functions . This could lead to a decrease in the production of proteins that require glutamine, affecting various cellular processes.

Biochemical Pathways

The biochemical pathways affected by D-ALBIZZIIN are likely those involving the metabolism of glutamine and the synthesis of proteins. Glutaminase is responsible for the conversion of glutamine to glutamate, a critical step in the glutamine metabolism pathway. On the other hand, glutaminyl-tRNA synthetase is involved in the process of protein synthesis, specifically in attaching glutamine to its corresponding tRNA molecule . By inhibiting these enzymes, D-ALBIZZIIN could potentially disrupt these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of D-ALBIZZIIN’s action would likely be related to its inhibition of glutamase and glutaminyl-tRNA synthetase. This could lead to a decrease in the production of glutamate and a disruption in protein synthesis, potentially affecting various cellular processes .

Properties

IUPAC Name

(2R)-2-amino-3-(carbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYFIMLSHBLMKF-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.